Cas no 866019-09-2 (N-Cycloheptyl-2-ethoxynicotinamide)
N-Cycloheptyl-2-ethoxynicotinamide Chemical and Physical Properties
Names and Identifiers
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- N-cycloheptyl-2-ethoxynicotinamide
- N-cycloheptyl-2-ethoxypyridine-3-carboxamide
- N-Cycloheptyl-2-ethoxynicotinamide
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- MDL: MFCD03787341
- Inchi: 1S/C15H22N2O2/c1-2-19-15-13(10-7-11-16-15)14(18)17-12-8-5-3-4-6-9-12/h7,10-12H,2-6,8-9H2,1H3,(H,17,18)
- InChI Key: UDTIQCFUNQVZGO-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=CN=C1OCC)NC1CCCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 275
- XLogP3: 3.2
- Topological Polar Surface Area: 51.2
N-Cycloheptyl-2-ethoxynicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB300186-100 mg |
N-Cycloheptyl-2-ethoxynicotinamide; . |
866019-09-2 | 100MG |
€221.50 | 2022-08-31 | ||
| Ambeed | A917372-1g |
N-Cycloheptyl-2-ethoxypyridine-3-carboxamide |
866019-09-2 | 90% | 1g |
$350.0 | 2025-04-16 | |
| abcr | AB300186-100mg |
N-Cycloheptyl-2-ethoxynicotinamide; . |
866019-09-2 | 100mg |
€283.50 | 2025-04-16 |
N-Cycloheptyl-2-ethoxynicotinamide Suppliers
N-Cycloheptyl-2-ethoxynicotinamide Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on N-Cycloheptyl-2-ethoxynicotinamide
Recent Advances in the Study of N-Cycloheptyl-2-ethoxynicotinamide (CAS: 866019-09-2): A Promising Compound in Chemical Biology and Medicine
N-Cycloheptyl-2-ethoxynicotinamide (CAS: 866019-09-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This small molecule, characterized by its unique cycloheptyl and ethoxynicotinamide moieties, has shown promising pharmacological properties, particularly in the modulation of specific biological targets. Recent studies have focused on its synthesis, structural optimization, and therapeutic potential, making it a subject of intense research.
The compound's molecular structure, featuring a nicotinamide core with an ethoxy group at the 2-position and a cycloheptyl substituent, has been optimized for enhanced bioavailability and target specificity. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, to achieve high yields and purity. These synthetic improvements have facilitated further biological evaluations, revealing its potential as a modulator of key enzymes and receptors involved in inflammatory and metabolic pathways.
In vitro and in vivo studies have demonstrated that N-Cycloheptyl-2-ethoxynicotinamide exhibits notable activity against specific protein targets, such as kinases and G-protein-coupled receptors (GPCRs). For instance, recent findings indicate its inhibitory effects on pro-inflammatory cytokines, suggesting potential applications in treating autoimmune diseases. Additionally, its metabolic stability and low toxicity profile, as evidenced by preclinical trials, highlight its suitability for further drug development.
One of the most compelling aspects of this compound is its versatility. Researchers have explored its use in combination therapies, where it synergizes with existing drugs to enhance efficacy while minimizing adverse effects. For example, co-administration with standard chemotherapeutic agents has shown improved outcomes in certain cancer models, attributed to its ability to modulate drug resistance pathways. These findings underscore its potential as an adjunctive therapy in oncology.
Despite these advancements, challenges remain. The precise mechanism of action of N-Cycloheptyl-2-ethoxynicotinamide is still under investigation, and further studies are needed to elucidate its interactions at the molecular level. Moreover, pharmacokinetic studies in larger animal models are required to validate its therapeutic window and dosing regimens. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical trials.
In conclusion, N-Cycloheptyl-2-ethoxynicotinamide (CAS: 866019-09-2) represents a promising candidate in the realm of chemical biology and drug discovery. Its unique structural features, combined with its favorable pharmacological profile, position it as a valuable tool for understanding disease mechanisms and developing novel therapeutics. Continued research into its applications and mechanisms will undoubtedly yield further insights, paving the way for its potential clinical use.
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